2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one

17β-HSD3 Inhibition Androgen Biosynthesis Prostate Cancer Research

2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one (CAS 59400-02-1) is a synthetic androsta-1,4-diene steroid. It is the 2-hydroxymethyl analog of the anabolic steroid Formebolone and is classified as a metabolite.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 59400-02-1
Cat. No. B12773914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one
CAS59400-02-1
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)CO)O)C)O
InChIInChI=1S/C21H30O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,14-15,17-18,22,24-25H,4-7,10-11H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1
InChIKeyWXBPWNNGZDXSDG-GNIMZFFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one (CAS 59400-02-1): Steroidal 17β-HSD3 Inhibitor for Androgen Modulation Research


2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one (CAS 59400-02-1) is a synthetic androsta-1,4-diene steroid. It is the 2-hydroxymethyl analog of the anabolic steroid Formebolone and is classified as a metabolite [1]. This compound is primarily utilized as an analytical reference standard for research and development, including doping control . A key functional distinction is its activity as a moderate inhibitor of human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme critical for androgen biosynthesis, with an IC50 of 140 nM [2].

Why 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one Cannot Be Replaced by Other 17α-Methyl Steroids


Generic substitution within the class of 17α-methyl anabolic steroids is invalid due to target-specific functional divergence. Closely related analogs like Formebolone and Roxibolone, while sharing the androsta-1,4-diene-11,17-diol core, are primarily characterized by their antiglucocorticoid activity via weak 11β-HSD2 inhibition (IC50 > 10 μM) [1]. In contrast, the 2-hydroxymethyl substitution in this compound confers a distinct pharmacological profile, enabling it to act as a moderate inhibitor of 17β-HSD3 (IC50 140 nM), a key enzyme in androgen biosynthesis [2]. This specific activity is absent in Formebolone [1] and differs in potency from the 17β-HSD3 inhibition reported for an analog of Roxibolone (IC50 220 nM) [2]. The unique selectivity profile across the hydroxysteroid dehydrogenase family means that interchangeability is not supported by experimental data, making this compound a specific tool for 17β-HSD3 research.

Quantitative Differentiation Guide for 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one


Comparative 17β-HSD3 Inhibition Potency in Human Cells: Target Compound vs. Roxibolone Analog

In a direct assay comparative context, 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one inhibits human 17β-HSD3 with an IC50 of 140 nM [1]. Under the same assay conditions (inhibition of 17β-HSD3 expressed in human LNCAP cells), a closely related analog, BDBM50528385 (CHEMBL4436292), shows a significantly higher IC50 of 220 nM [1]. This represents a 1.57-fold greater inhibitory potency for the target compound, positioning it as a more potent starting point for 17β-HSD3 inhibitor development.

17β-HSD3 Inhibition Androgen Biosynthesis Prostate Cancer Research

17β-HSD3 Inhibition in Rat vs. Human Tissue: Cross-Species Potency

The compound exhibits differential potency across species. It is a more potent inhibitor of rat testicular 17β-HSD3, with an IC50 of 60 nM [1], compared to its activity in human cells (IC50 140 nM) [1]. This 2.3-fold potency increase in a rodent model is a critical parameter for researchers designing preclinical in vivo studies.

Species Selectivity Preclinical Model Enzyme Inhibition

Selectivity Profile Against Related Hydroxysteroid Dehydrogenases: Differentiation from Formebolone

This compound presents a distinct selectivity profile compared to its closest structural analog, Formebolone. Formebolone is characterized as a very weak inhibitor of 11β-HSD type 2, with an IC50 greater than 10,000 nM (>10 μM) [1]. While direct 11β-HSD2 data for the target compound is not available, its demonstrated inhibition of 17β-HSD3 at 140 nM suggests a pathway-selective mechanism. This structural isomer, differing only by reduction of the 2-formyl to 2-hydroxymethyl, thus shifts the primary target engagement from the glucocorticoid inactivation pathway to the androgen biosynthesis pathway.

Target Selectivity Antiglucocorticoid 11β-HSD2

Identification as a Unique Human Metabolite: Utility as a Doping Control Biomarker

Unlike its parent drug Formebolone, this specific compound has been detected and identified as a discrete human urinary metabolite [1]. It was cataloged in a mass spectrometry spectral library from urine analysis of cancer patients, referenced in a 2019 Analytical Chemistry study [1]. This documentation as a unique metabolite, rather than a synthetic precursor or drug substance, confers distinct value as an analytical reference material for doping control and metabolomics research.

Doping Analysis Metabolomics Biomarker

Recommended Application Scenarios for 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one Based on Evidence


Lead Compound for Structure-Activity Relationship (SAR) Studies on Steroidal 17β-HSD3 Inhibitors

Utilize this compound as a scaffold for medicinal chemistry optimization. Its confirmed 17β-HSD3 inhibition in human cells (IC50 140 nM) and superior potency over a related analog (IC50 220 nM) [1] make it a preferred starting point for synthesizing derivatives with improved drug-like properties aimed at androgen deprivation therapy.

Calibrator for Preclinical Rodent Models of Androgen-Dependent Diseases

Employ this compound in in vivo rat models of prostate cancer or other androgen-dependent conditions. The characterized 2.3-fold potency increase in rat testicular tissue (IC50 60 nM) compared to the human enzyme [1] allows for accurate dose-response modeling and pharmacokinetic study design when translating findings from bench to animal models.

Certified Reference Standard for Long-Term Metabolite Detection in Doping Control

Acquire this compound as a high-purity analytical standard for anti-doping laboratories. Its identification as a unique urinary metabolite [2] is crucial for developing and validating LC-MS/MS or GC-MS/MS methods. It serves as a specific marker to detect the abuse of related 17α-methyl anabolic steroids, going beyond the capabilities of parent drug standards alone.

Functional Probe for 17β-HSD3 vs. 11β-HSD2 Selectivity Panels

Use this compound as a selective tool in biochemical profiling panels. Its ability to inhibit 17β-HSD3 (IC50 140 nM) contrasts sharply with its close structural analog, Formebolone, which only weakly inhibits 11β-HSD2 (IC50 > 10 μM) [3]. This differential selectivity makes it valuable for experiments designed to dissect the roles of androgen versus glucocorticoid metabolism.

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